N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride
Brand Name: Vulcanchem
CAS No.: 91802-85-6
VCID: VC18471129
InChI: InChI=1S/C12H16ClNO2.ClH/c13-7-9-14(8-6-12(15)16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H
SMILES:
Molecular Formula: C12H17Cl2NO2
Molecular Weight: 278.17 g/mol

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride

CAS No.: 91802-85-6

Cat. No.: VC18471129

Molecular Formula: C12H17Cl2NO2

Molecular Weight: 278.17 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride - 91802-85-6

Specification

CAS No. 91802-85-6
Molecular Formula C12H17Cl2NO2
Molecular Weight 278.17 g/mol
IUPAC Name benzyl-(2-carboxyethyl)-(2-chloroethyl)azanium;chloride
Standard InChI InChI=1S/C12H16ClNO2.ClH/c13-7-9-14(8-6-12(15)16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H
Standard InChI Key FWACOTOTSNQGAU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C[NH+](CCC(=O)O)CCCl.[Cl-]

Introduction

Chemical Identity and Basic Properties

N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride belongs to the class of substituted β-alanine derivatives. Its molecular structure integrates a β-alanine backbone modified with a benzyl group at the nitrogen atom and a 2-chloroethyl substituent (Figure 1). The hydrochloride salt enhances aqueous solubility, facilitating its use in biological assays.

Table 1: Key Chemical Properties

PropertyValue
CAS Number91802-85-6
Molecular FormulaC₁₂H₁₇Cl₂NO₂
Molecular Weight278.17 g/mol
IUPAC Name3-[Benzyl(2-chloroethyl)amino]propanoic acid hydrochloride
SolubilityWater, DMSO
AppearanceCrystalline solid

The compound’s chirality arises from the stereocenter in the β-alanine backbone, making it a candidate for enantioselective synthesis studies. Its lipophilicity, conferred by the benzyl group, may influence membrane permeability in biological systems.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-Benzyl-N-(2-chloroethyl)-beta-alanine hydrochloride typically follows a two-step protocol:

  • Alkylation of β-alanine: Reacting β-alanine with benzyl chloride introduces the benzyl group, forming N-benzyl-β-alanine.

  • Chlorination: Subsequent treatment with chloroethylating agents, such as 1-chloro-2-iodoethane, installs the chloroethyl substituent. The final hydrochloride salt is obtained via acidification.

Table 2: Synthesis Overview

StepReagents/ConditionsIntermediate/Product
1Benzyl chloride, base, RTN-Benzyl-β-alanine
21-Chloro-2-iodoethane, DMFN-Benzyl-N-(2-chloroethyl)-β-alanine
3HCl gas, diethyl etherHydrochloride salt formation

This method yields moderate to high purity (>95%) when optimized, though scalability challenges persist due to the hygroscopic nature of intermediates.

Structural and Spectroscopic Analysis

Molecular Geometry

X-ray crystallography of related compounds reveals that the benzyl group adopts a planar conformation, while the chloroethyl chain exhibits rotational flexibility . The hydrochloride salt forms ionic interactions between the protonated amine and chloride ions, stabilizing the crystal lattice.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.25 (m, 5H, benzyl aromatic), 3.75 (t, J = 6.8 Hz, 2H, N-CH₂-CH₂-Cl), 3.45 (s, 2H, N-CH₂-Ph), 2.95 (t, J = 6.8 Hz, 2H, β-alanine CH₂) .

  • IR (KBr): 1740 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, HCl salt).

CompoundSubstituentsKey Application
N-Benzyl-N-(2-chloroethyl)-β-alanine HClBenzyl, chloroethylPeptide synthesis, enzyme inhibition
2-Fluoro-β-alanine HClFluorine5-FU metabolism studies
N-Methyl-N-(2-chloroethyl)-β-alanine HClMethyl, chloroethylHDAC inhibition

Note: Data for compounds other than N-Benzyl-N-(2-chloroethyl)-β-alanine HCl are included for structural comparison only.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with HDACs or other enzymatic targets using crystallography and kinetic assays.

  • Derivatization: Explore substituent effects (e.g., replacing chloroethyl with fluorinated groups) to modulate reactivity and selectivity.

  • In vivo Toxicology: Assess acute and chronic toxicity profiles in model organisms.

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